![molecular formula C15H18N2O3 B2489568 N-[1-(2-Phenoxyacetyl)pyrrolidin-3-yl]prop-2-enamide CAS No. 2361877-24-7](/img/structure/B2489568.png)
N-[1-(2-Phenoxyacetyl)pyrrolidin-3-yl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(2-Phenoxyacetyl)pyrrolidin-3-yl]prop-2-enamide, also known as PAC-1, is a small molecule compound that has been developed as a potential anticancer drug. PAC-1 has shown promising results in preclinical studies, indicating its potential for clinical use.
Mecanismo De Acción
N-[1-(2-Phenoxyacetyl)pyrrolidin-3-yl]prop-2-enamide's mechanism of action involves the activation of procaspase-3, an inactive precursor of the enzyme caspase-3, which plays a key role in apoptosis. N-[1-(2-Phenoxyacetyl)pyrrolidin-3-yl]prop-2-enamide binds to procaspase-3 and induces its activation, leading to the cleavage of downstream substrates and ultimately resulting in apoptosis. N-[1-(2-Phenoxyacetyl)pyrrolidin-3-yl]prop-2-enamide has also been shown to inhibit the activity of heat shock protein 70, which plays a role in the development of cancer and neurodegenerative diseases.
Efectos Bioquímicos Y Fisiológicos
N-[1-(2-Phenoxyacetyl)pyrrolidin-3-yl]prop-2-enamide has been shown to have a variety of biochemical and physiological effects. In addition to inducing apoptosis in cancer cells, N-[1-(2-Phenoxyacetyl)pyrrolidin-3-yl]prop-2-enamide has been shown to inhibit the growth and proliferation of cancer cells. It has also been shown to enhance the efficacy of chemotherapy drugs. N-[1-(2-Phenoxyacetyl)pyrrolidin-3-yl]prop-2-enamide has been shown to have neuroprotective effects, including the prevention of neuronal death and the reduction of oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-[1-(2-Phenoxyacetyl)pyrrolidin-3-yl]prop-2-enamide for lab experiments is its relative ease of synthesis and low cost. N-[1-(2-Phenoxyacetyl)pyrrolidin-3-yl]prop-2-enamide has also been shown to be stable in solution, making it a reliable candidate for further research. However, one limitation of N-[1-(2-Phenoxyacetyl)pyrrolidin-3-yl]prop-2-enamide is its poor solubility in water, which may limit its use in certain experiments. Additionally, more research is needed to determine the optimal dosage and administration of N-[1-(2-Phenoxyacetyl)pyrrolidin-3-yl]prop-2-enamide for clinical use.
Direcciones Futuras
There are several potential future directions for the research and development of N-[1-(2-Phenoxyacetyl)pyrrolidin-3-yl]prop-2-enamide. One area of interest is the development of combination therapies using N-[1-(2-Phenoxyacetyl)pyrrolidin-3-yl]prop-2-enamide and chemotherapy drugs. Another area of interest is the use of N-[1-(2-Phenoxyacetyl)pyrrolidin-3-yl]prop-2-enamide in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research is also needed to determine the optimal dosage and administration of N-[1-(2-Phenoxyacetyl)pyrrolidin-3-yl]prop-2-enamide for clinical use. Additionally, the development of new analogs and derivatives of N-[1-(2-Phenoxyacetyl)pyrrolidin-3-yl]prop-2-enamide may lead to the discovery of more potent and selective anticancer and neuroprotective agents.
Métodos De Síntesis
The synthesis of N-[1-(2-Phenoxyacetyl)pyrrolidin-3-yl]prop-2-enamide involves the reaction of 3-pyrrolidin-1-yl-prop-2-en-1-one with 2-phenoxyacetyl chloride in the presence of a base such as potassium carbonate. The reaction yields N-[1-(2-Phenoxyacetyl)pyrrolidin-3-yl]prop-2-enamide as a white solid with a purity of over 95%. The synthesis method of N-[1-(2-Phenoxyacetyl)pyrrolidin-3-yl]prop-2-enamide is relatively simple and cost-effective, making it an ideal candidate for further research and development.
Aplicaciones Científicas De Investigación
N-[1-(2-Phenoxyacetyl)pyrrolidin-3-yl]prop-2-enamide has been extensively studied for its potential use as an anticancer drug. It has been shown to induce apoptosis, or programmed cell death, in a variety of cancer cell lines, including breast, lung, and colon cancer. N-[1-(2-Phenoxyacetyl)pyrrolidin-3-yl]prop-2-enamide has also been shown to sensitize cancer cells to chemotherapy drugs, making it a potential candidate for combination therapy. In addition to its anticancer properties, N-[1-(2-Phenoxyacetyl)pyrrolidin-3-yl]prop-2-enamide has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
N-[1-(2-phenoxyacetyl)pyrrolidin-3-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-2-14(18)16-12-8-9-17(10-12)15(19)11-20-13-6-4-3-5-7-13/h2-7,12H,1,8-11H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPXVTLKIYYVTBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1CCN(C1)C(=O)COC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(2-Phenoxyacetyl)pyrrolidin-3-yl]prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[7-(4-chlorophenyl)-1-ethyl-2,4-dioxo-1,4-dihydropyrimido[4,5-d]pyrimidin-3(2H)-yl]-N-(3-methylbutyl)acetamide](/img/structure/B2489485.png)
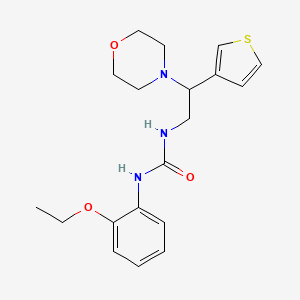
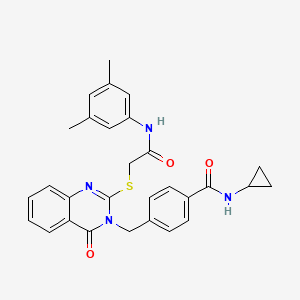
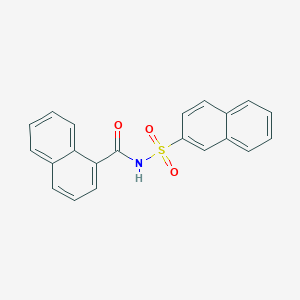

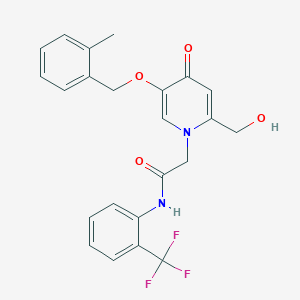
![3-(4-bromophenyl)-3-hydroxy-1-(2-methoxyphenyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2489495.png)
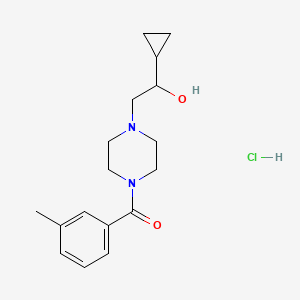
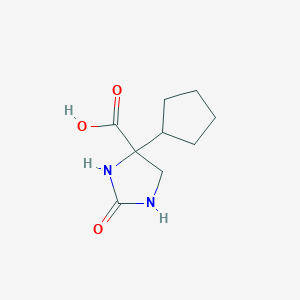
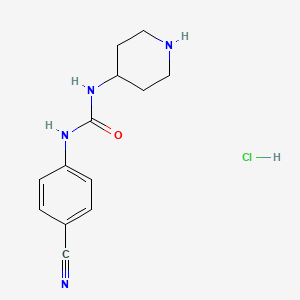
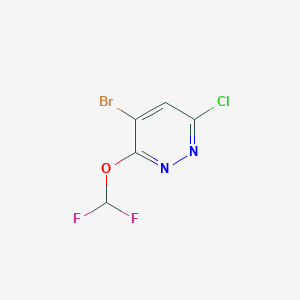
![N-[2-(6-ethylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide](/img/structure/B2489506.png)
![5-[(4-chlorophenyl)amino]-N-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/no-structure.png)
![2-[2-(6-bromo-1H-indol-1-yl)acetamido]acetic acid](/img/structure/B2489508.png)